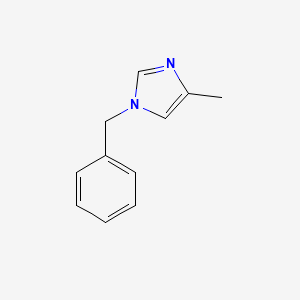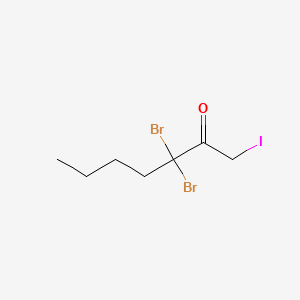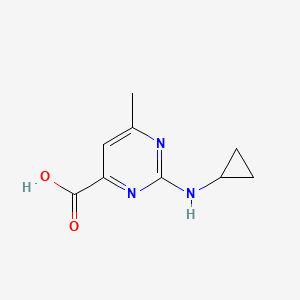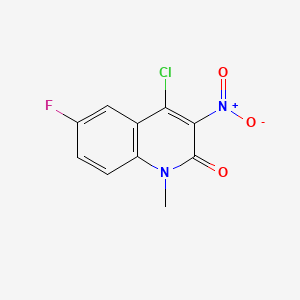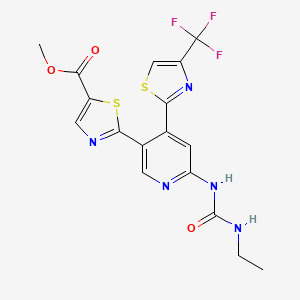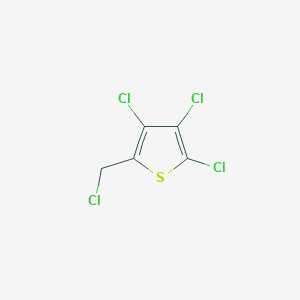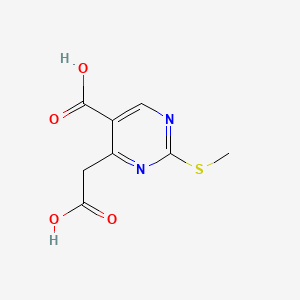
5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid is a complex organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a carboxyl group, a methylthio group, and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-thiouracil with methyl iodide to introduce the methylthio group, followed by carboxylation to introduce the carboxyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid involves its interaction with specific molecular targets. The carboxyl and methylthio groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pyrimidine ring can intercalate with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
5-Carboxy-2-thiouracil: Lacks the methylthio group but shares the carboxyl and pyrimidine structure.
2-Methylthio-4-pyrimidinecarboxylic acid: Similar structure but with variations in the position of functional groups.
Uniqueness
5-Carboxy-2-(methylthio)-4-pyrimidineacetic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Propiedades
Fórmula molecular |
C8H8N2O4S |
|---|---|
Peso molecular |
228.23 g/mol |
Nombre IUPAC |
4-(carboxymethyl)-2-methylsulfanylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4S/c1-15-8-9-3-4(7(13)14)5(10-8)2-6(11)12/h3H,2H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
ZMBWXLIYCHLJJB-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=C(C(=N1)CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzyloxy)-3H-pyrazolo[3,4-c]quinoline](/img/structure/B13938355.png)

![trisodium;[oxido-[oxido-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B13938364.png)


